molecular formula C10H10N2O2 B8324239 3-(3-Aminophenyl)-1,5-dihydro-4-hydroxy-2H-pyrrol-2-one

3-(3-Aminophenyl)-1,5-dihydro-4-hydroxy-2H-pyrrol-2-one

Cat. No. B8324239
M. Wt: 190.20 g/mol
InChI Key: AFOVYZOMNQPQEH-UHFFFAOYSA-N
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Patent
US05410049

Procedure details

A suspension of 1,5-dihydro-4-hydroxy-3-(3-nitrophenyl )-2H-pyrrol-2-one (0.6 g, 2.7 mmol) in methanol (30 ml) was hydrogenated at 30 psi using a palladium on carbon catalyst (200 mg, 35% (w /w)), for 10 min. The catalyst was filtered off and the solvent evaporated in vacuo. The residue was azeotroped with toluene (2×20 ml) and then triturated with ether (20 ml). 3-(3-Aminophenyl)-1,5-dihydro-4-hydroxy-2H-pyrrol-2-one (0.43 g, 84%) was isolated as a pale yellow solid. mp 262°-265° C. (dec.). 1H NMR (360MHz, D6 -DMSO) δ3.80 (2H, s), 6.37 (1H, d, J=8Hz), 6.93 (1H, dd, J=8 and 8Hz), 7.12 (1H, d, J =7Hz), 7.22 (1H, s), 7.45 (1H, s).
Name
1,5-dihydro-4-hydroxy-3-(3-nitrophenyl )-2H-pyrrol-2-one
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH2:6][NH:5][C:4](=[O:7])[C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-])=O)[CH:9]=1>CO.[Pd]>[NH2:14][C:10]1[CH:9]=[C:8]([C:3]2[C:4](=[O:7])[NH:5][CH2:6][C:2]=2[OH:1])[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
1,5-dihydro-4-hydroxy-3-(3-nitrophenyl )-2H-pyrrol-2-one
Quantity
0.6 g
Type
reactant
Smiles
OC1=C(C(NC1)=O)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped with toluene (2×20 ml)
CUSTOM
Type
CUSTOM
Details
triturated with ether (20 ml)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC=1C=C(C=CC1)C=1C(NCC1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.